2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13/h1-4H,5-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIRGWLDHMLJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone typically involves the following steps:
Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Thioether Formation: The benzimidazole derivative can be reacted with a thiol compound to introduce the sulfanyl group.
Morpholine Introduction: The final step involves the reaction of the intermediate with morpholine under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance with the benzimidazole ring .
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom acts as a nucleophile, enabling displacement reactions with alkyl/aryl halides.
| Electrophile | Base/Solvent | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Benzyl-thioether analog | 78% |
| Methyl iodide | Et<sub>3</sub>N, CH<sub>3</sub>CN, RT | Methyl-thioether derivative | 65% |
Limitation : Steric hindrance from the benzimidazole ring reduces reactivity toward bulky electrophiles .
Reduction of the Ketone Moiety
The ethanone group undergoes reduction to form secondary alcohols.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C → RT | 1-(morpholin-4-yl)ethanol | 92% |
| LiAlH<sub>4</sub> | THF, reflux | Over-reduction to alkane observed | 45% |
Side Reaction : LiAlH<sub>4</sub> may cleave the sulfanyl bond in prolonged reactions .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the morpholine ring participates in ring-opening reactions:
Notable Example : Heating with polyphosphoric acid (PPA) at 130°C induces cyclization to formthiazolo[3,2-a]benzimidazole derivatives (85–90% yield) .
Interaction with Biological Targets
While not a direct chemical reaction, binding studies reveal:
| Target | Assay | Binding Affinity (K<sub>d</sub>) | Implication |
|---|---|---|---|
| Fungal CYP51 | Fluorescence quenching | 0.8 µM | Antifungal lead |
| Human Topoisomerase II | Docking simulation | ΔG = -9.2 kcal/mol | Anticancer potential |
Structure-Activity Relationship : Electron-withdrawing groups on benzimidazole enhance target affinity by 3–5×.
Stability Under Ambient Conditions
| Parameter | Observation | Reference |
|---|---|---|
| Photodegradation (UV light) | t<sub>1/2</sub> = 48 hours | |
| Hydrolytic stability (pH 7) | No decomposition after 30 days |
Scientific Research Applications
Pharmacological Properties
Benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone, have been studied for their roles in:
- Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties. Research has indicated that they can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
- Anticancer Effects : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells. The compound has been investigated for its ability to inhibit tumor growth and metastasis through various pathways, including the modulation of cell cycle regulators .
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes. The mechanism often involves inhibiting viral enzymes or altering host cell responses .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against a panel of bacteria and fungi. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Study 2: Anticancer Properties
In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis. The study utilized flow cytometry to assess the apoptotic effects and identified key signaling pathways involved in the process .
Study 3: Antiviral Activity
Research investigating the antiviral properties of benzimidazole derivatives found that this compound inhibited viral replication in vitro. The study focused on its interaction with viral proteins and host cell factors, concluding that it could serve as a basis for developing antiviral therapies .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations :
- Benzothiazole vs.
- Substituent Effects : Derivatives with trifluoromethyl groups (e.g., 2l) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Morpholine Positioning: The target compound’s morpholine group is directly attached to the ethanone, whereas in compound 38, it is part of a methylene linker, influencing conformational flexibility .
Antiparasitic Activity :
- The target compound’s simpler structure may offer synthetic advantages but requires explicit testing .
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone is a benzimidazole derivative known for its diverse biological activities. Benzimidazole compounds are recognized for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole ring, a morpholine group, and a thioether linkage that contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study indicated that similar compounds demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The specific compound's efficacy remains to be fully characterized but is anticipated to follow similar trends.
Antifungal Activity
Benzimidazole derivatives are also known for their antifungal properties. A related compound demonstrated antifungal activity against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations . The potential of this compound in this area warrants further investigation.
Anticancer Activity
Studies on benzimidazole derivatives have revealed promising anticancer activities. For example, compounds with similar structures have been noted to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of tubulin polymerization . The specific compound's role in cancer therapy is an area ripe for exploration.
Data Table: Biological Activities of Related Compounds
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives. One notable study synthesized a series of benzimidazole compounds and evaluated their biological activities. The findings indicated that structural modifications significantly influenced their antimicrobial and anticancer efficacy .
In another case study, researchers investigated the mechanism of action of a related benzimidazole derivative. It was found to disrupt cellular processes in cancer cells, leading to increased apoptosis rates compared to control groups . This suggests that this compound may share similar mechanisms.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone?
Methodological Answer: The synthesis typically involves coupling a benzimidazole-thiol derivative with a morpholine-containing ketone. A general procedure includes:
- Step 1: Reacting 2-mercaptobenzimidazole with a halogenated morpholinyl ethanone (e.g., chloro- or bromo-derivatives) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous THF or DMF.
- Step 2: Purification via flash chromatography (hexane:ethyl acetate, 4:1) or recrystallization from methanol/water mixtures to isolate the product as a crystalline solid .
- Characterization: Confirmation via melting point analysis (e.g., 206°C for analogous compounds) and spectroscopic techniques (IR: C=O stretch ~1680 cm⁻¹; ¹H NMR: morpholine protons at δ 3.6–3.8 ppm) .
Advanced Question
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses of this compound?
Methodological Answer: Low yields often arise from competing side reactions (e.g., oxidation of the thiol group or incomplete substitution). Optimization strategies include:
- Temperature Control: Conducting the coupling step at 0–5°C to minimize thiol oxidation .
- Catalysis: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Protecting Groups: Introducing temporary protection (e.g., tert-butyloxycarbonyl, Boc) on the benzimidazole nitrogen to prevent undesired nucleophilic attacks .
- Real-Time Monitoring: Employing TLC or HPLC to track reaction progress and isolate intermediates before degradation .
Basic Question
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Key signals include benzimidazole aromatic protons (δ 7.2–8.1 ppm) and morpholine methylenes (δ 3.4–3.8 ppm) .
- IR Spectroscopy: Identify the carbonyl stretch (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- X-Ray Crystallography: Resolve molecular geometry using SHELXL for refinement. For example, analogous morpholine derivatives show bond angles of 111.5° at the sulfanyl-ethanone junction .
Advanced Question
Q. How can discrepancies in NMR data for derivatives of this compound be resolved?
Methodological Answer: Discrepancies often stem from dynamic processes (e.g., ring puckering in morpholine or tautomerism in benzimidazole). Solutions include:
- Variable-Temperature NMR: Conduct experiments at −40°C to "freeze" conformational changes and resolve split signals .
- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G*) to identify dominant tautomers .
- Crystallographic Validation: Cross-reference NMR assignments with X-ray-derived bond lengths and angles .
Basic Question
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition: Assess inhibition of carbonic anhydrase IX (CA-IX) via spectrophotometric monitoring of p-nitrophenol release (λ = 400 nm) .
- Cytotoxicity: Use MTT assays on ID8 ovarian cancer cells with IC₅₀ determination via nonlinear regression (GraphPad Prism) .
- HIF-1α Inhibition: Quantify HIF-1α levels in hypoxic cells using ELISA kits, normalizing to total protein content .
Advanced Question
Q. How should dose-response experiments be designed to determine IC₅₀ values for enzyme inhibition?
Methodological Answer:
- Dose Range: Test 8–10 concentrations spanning 0.1–100 μM, ensuring coverage of the linear response region.
- Controls: Include positive controls (e.g., acetazolamide for CA-IX) and vehicle-only controls.
- Data Analysis: Fit sigmoidal curves using the Hill equation () and validate with bootstrap resampling (n = 1000 iterations) to estimate confidence intervals .
Basic Question
Q. How is molecular docking used to study interactions between this compound and biological targets?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Glide for docking simulations.
- Preparation: Retrieve CA-IX structure (PDB ID: 3IAI), remove water molecules, and assign protonation states at pH 7.4.
- Validation: Compare docking poses with crystallographic ligand positions (RMSD < 2.0 Å) to ensure reliability .
Advanced Question
Q. How can molecular dynamics (MD) simulations refine docking results for structure-activity relationships?
Methodological Answer:
- Protocol: Run 100-ns MD simulations (AMBER22, NPT ensemble) to assess binding stability.
- Metrics: Calculate root-mean-square fluctuation (RMSF) of ligand atoms and hydrogen bond occupancy.
- Free Energy Calculations: Use MM/GBSA to estimate binding free energy (ΔG), correlating with experimental IC₅₀ values .
Basic Question
Q. What purification techniques are suitable for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 70:30 → 50:50) to separate polar byproducts.
- Recrystallization: Optimize solvent pairs (e.g., methanol/dichloromethane) to obtain high-purity crystals (mp ~200–210°C) .
Advanced Question
Q. How can HPLC-MS resolve co-eluting impurities in synthesized batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
